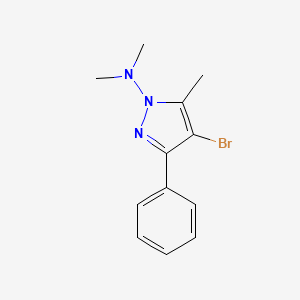
4-Bromo-N,N,5-trimethyl-3-phenyl-1H-pyrazol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromo-5-methyl-3-phenyl-pyrazol-1-yl)-dimethyl-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science. This particular compound features a bromine atom, a methyl group, and a phenyl group attached to the pyrazole ring, along with a dimethylamine group, making it a unique and potentially valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-5-methyl-3-phenyl-pyrazol-1-yl)-dimethyl-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones, followed by bromination and subsequent amination. The reaction conditions often require the use of catalysts, such as palladium, and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-5-methyl-3-phenyl-pyrazol-1-yl)-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
(4-bromo-5-methyl-3-phenyl-pyrazol-1-yl)-dimethyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4-bromo-5-methyl-3-phenyl-pyrazol-1-yl)-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: Shares the bromine-substituted pyrazole core but lacks the dimethylamine group.
3,5-dimethyl-1-phenylpyrazole: Similar structure but without the bromine atom.
4-bromo-3,5-dimethyl-1-phenylpyrazole: Closely related but lacks the dimethylamine group.
Uniqueness
(4-bromo-5-methyl-3-phenyl-pyrazol-1-yl)-dimethyl-amine is unique due to the presence of both the bromine atom and the dimethylamine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for developing new pharmaceuticals and agrochemicals .
Properties
CAS No. |
62565-41-7 |
|---|---|
Molecular Formula |
C12H14BrN3 |
Molecular Weight |
280.16 g/mol |
IUPAC Name |
4-bromo-N,N,5-trimethyl-3-phenylpyrazol-1-amine |
InChI |
InChI=1S/C12H14BrN3/c1-9-11(13)12(14-16(9)15(2)3)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI Key |
PKEIVAJLLDDKKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1N(C)C)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-tert-Butyl-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14531878.png)
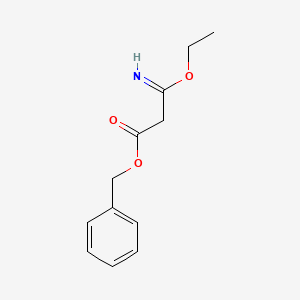

![[3-(Benzylsulfanyl)prop-1-en-1-yl]benzene](/img/structure/B14531897.png)
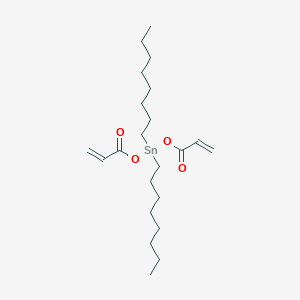
![1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]-4-(thiophen-2-yl)piperidin-4-ol](/img/structure/B14531908.png)
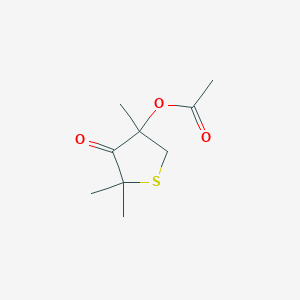
![4-[4-(2-Phenoxyphenoxy)butyl]morpholine;hydrochloride](/img/structure/B14531913.png)
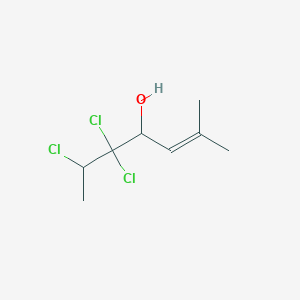
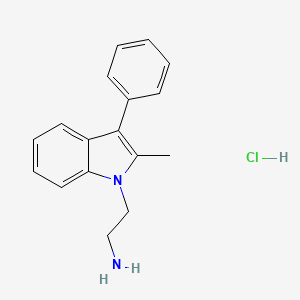
![Trimethyl[1-(phenylsulfanyl)heptyl]silane](/img/structure/B14531918.png)
![N-[4-(N-Hydroxyethanimidoyl)phenyl]-N'-phenylthiourea](/img/structure/B14531924.png)
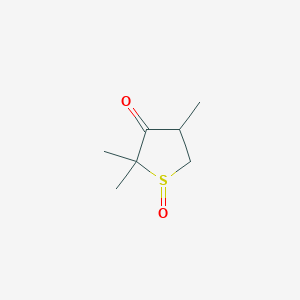
![N-[3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-yl]benzamide](/img/structure/B14531935.png)
